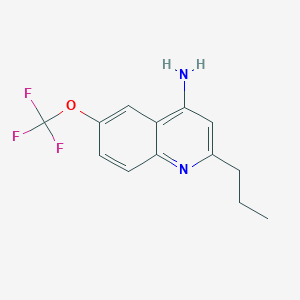
4-Amino-2-propyl-6-trifluoromethoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-propyl-6-trifluoromethoxyquinoline is a chemical compound with the molecular formula C13H13F3N2O and a molecular weight of 270.25 g/mol It is a quinoline derivative, characterized by the presence of an amino group at the 4-position, a propyl group at the 2-position, and a trifluoromethoxy group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-propyl-6-trifluoromethoxyquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline derivative.
Functional Group Introduction: The amino group is introduced at the 4-position through nucleophilic substitution reactions.
Alkylation: The propyl group is added at the 2-position using alkylation reactions.
Trifluoromethoxylation: The trifluoromethoxy group is introduced at the 6-position using specific reagents and conditions that facilitate the substitution of hydrogen with the trifluoromethoxy group.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-propyl-6-trifluoromethoxyquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
4-Amino-2-propyl-6-trifluoromethoxyquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-propyl-6-trifluoromethoxyquinoline involves its interaction with specific molecular targets and pathways. The amino group at the 4-position and the trifluoromethoxy group at the 6-position play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-6-trifluoromethoxyquinoline: Similar structure but lacks the propyl group at the 2-position.
4-Amino-6-methoxyquinoline: Contains a methoxy group instead of a trifluoromethoxy group.
4-Amino-6-ethylquinoline: Has an ethyl group instead of a propyl group.
Uniqueness
4-Amino-2-propyl-6-trifluoromethoxyquinoline is unique due to the combination of the propyl group at the 2-position and the trifluoromethoxy group at the 6-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H13F3N2O |
|---|---|
Peso molecular |
270.25 g/mol |
Nombre IUPAC |
2-propyl-6-(trifluoromethoxy)quinolin-4-amine |
InChI |
InChI=1S/C13H13F3N2O/c1-2-3-8-6-11(17)10-7-9(19-13(14,15)16)4-5-12(10)18-8/h4-7H,2-3H2,1H3,(H2,17,18) |
Clave InChI |
BCXZRFPWJMLKSA-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C2C=C(C=CC2=N1)OC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]-](/img/structure/B13745985.png)
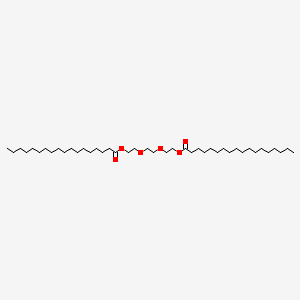

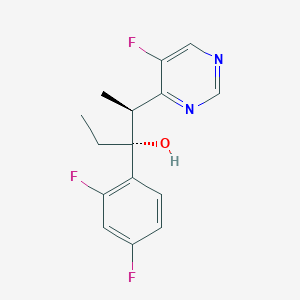



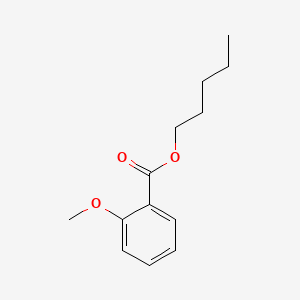
![2-Methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-ol](/img/structure/B13746046.png)

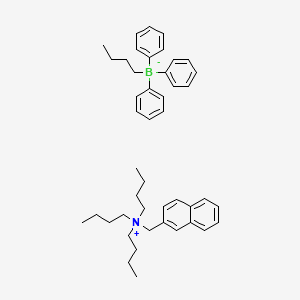
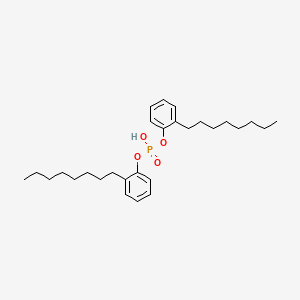
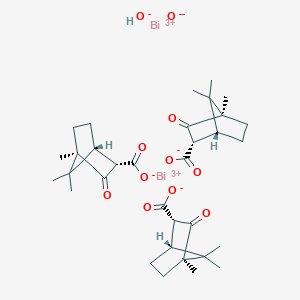
![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate](/img/structure/B13746071.png)
